2-(Bromomethyl)-1,4-dimethoxybenzene

Catalog No.
S667208
CAS No.
60732-17-4
M.F
C9H11BrO2
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,4-dimethoxybenzene

CAS Number

60732-17-4

Product Name

2-(Bromomethyl)-1,4-dimethoxybenzene

IUPAC Name

2-(bromomethyl)-1,4-dimethoxybenzene

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3

InChI Key

CZDKYDOSKNCXSM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CBr

Canonical SMILES

COC1=CC(=C(C=C1)OC)CBr

Polymer Research

Organic Synthesis

Medicinal Chemistry

Bromomethylation of Thiols

Synthesis of 4’-Bromomethyl-2-biphenylcarbonitrile

Synthesis of Boronic Acid-Functionalized Benzyl Viologen

Continuous Photochemical Benzylic Bromination

Synthesis of 2-Cyano-4′-bromomethylbiphenyl

Manufacture of Pharmaceuticals and Crown Ethers

    Field: Pharmaceutical Chemistry

    Application: 2-Bromoethyl ether (or Bis (2-bromoethyl) ether) is an organobromine compound that is also an ether.

2-(Bromomethyl)-1,4-dimethoxybenzene, also known as 2-bromo-1,4-dimethoxybenzene, is an aromatic compound characterized by the presence of two methoxy groups and a bromomethyl substituent on a benzene ring. Its molecular formula is C9H11BrO2C_9H_{11}BrO_2 with a molecular weight of approximately 217.06 g/mol. This compound is typically a colorless to pale yellow liquid and is insoluble in water but soluble in organic solvents like dichloromethane and ethanol .

, primarily due to its bromomethyl group, which is a good leaving group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols through nucleophilic substitution reactions .
  • Aryne Formation: Under certain conditions, this compound can form arynes, which are highly reactive intermediates that can undergo further reactions with nucleophiles .
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds .

While specific biological activity data for 2-(bromomethyl)-1,4-dimethoxybenzene is limited, compounds with similar structures often exhibit various biological properties. For example, methoxy-substituted phenolic compounds have been studied for their antioxidant and anti-inflammatory activities. Further research may be needed to fully explore the pharmacological potential of this compound.

The synthesis of 2-(bromomethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene. A common method includes:

  • Bromination: A solution of 1,4-dimethoxybenzene in chloroform is treated with bromine at low temperatures (0 °C) to yield the brominated product. The reaction mixture is stirred at room temperature for an extended period .
  • Purification: The product is then extracted and purified through standard organic chemistry techniques such as washing with sodium bisulfite and drying over anhydrous sodium sulfate.

2-(Bromomethyl)-1,4-dimethoxybenzene has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Redox Shuttle Additive: This compound can be used as an additive in lithium-ion batteries to enhance performance during overcharge and overdischarge conditions .
  • Material Science: It has potential applications in the development of covalent organic frameworks due to its ability to form stable linkages with other organic moieties .

Interaction studies involving 2-(bromomethyl)-1,4-dimethoxybenzene primarily focus on its reactivity with various nucleophiles and its behavior in polymerization processes. Understanding these interactions can provide insights into its potential applications in materials science and medicinal chemistry.

Several compounds share structural similarities with 2-(bromomethyl)-1,4-dimethoxybenzene. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaSimilarity IndexUnique Features
1-(Bromomethyl)-3,5-dimethoxybenzeneC9H11BrO20.93Different positioning of methoxy groups
5-(Bromomethyl)-1,2,3-trimethoxybenzeneC10H13BrO30.91Contains three methoxy groups
1-(Bromomethyl)-3-phenoxybenzeneC13H13BrO0.88Contains a phenoxy group instead of methoxy
1-Bromo-2-(bromomethyl)-4-methoxybenzeneC10H12Br2O0.81Contains two bromomethyl groups

This table illustrates how variations in substituents and their positions lead to distinct chemical behaviors and potential applications.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(bromomethyl)-1,4-dimethoxybenzene

Dates

Modify: 2023-08-15

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